BENGHE Foundational & Exploratory

Check Availability & Pricing

S-1360: A Technical Overview of an Early HIV
Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

S-1360, an early HIV integrase inhibitor developed through a collaboration between Shionogi
and GlaxoSmithKline, represented a pioneering effort in the exploration of a novel class of
antiretroviral drugs. As the first integrase inhibitor to advance into human clinical trials, S-1360
played a crucial role in validating HIV integrase as a viable therapeutic target. Although its
development was ultimately discontinued during Phase Il clinical trials, the story of S-1360
provides valuable insights into the discovery and development of HIV integrase strand transfer
inhibitors (INSTIS). This technical guide provides a comprehensive overview of the discovery,
mechanism of action, and clinical development of S-1360, presenting available quantitative
data, outlining probable experimental methodologies, and illustrating key concepts through
signaling pathway and workflow diagrams.

Discovery and Preclinical Development

The discovery of S-1360 emerged from extensive screening efforts to identify non-nucleoside
inhibitors of HIV replication. The focus on HIV integrase was driven by its essential role in the
viral life cycle and the absence of a homologous enzyme in humans, suggesting a potential for
high therapeutic selectivity.

In Vitro Activity
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S-1360 demonstrated potent inhibitory activity against the HIV-1 integrase enzyme in
biochemical assays and antiviral activity in cell-based assays.

Cell Line (for
Parameter Value Assay Type
cellular assays)
Purified HIV-1
IC50 20 nM N/A

Integrase Inhibition

MT-4 cells infected

EC50 200 nM MTT Assay )
with HIV-1 1lIB

CC50 12 uM MTT Assay MT-4 cells

Preclinical Studies

Preclinical evaluation of S-1360 in animal models indicated a promising pharmacological,
pharmacokinetic, safety, and toxicological profile, which supported its progression into clinical
development. However, specific quantitative data from these animal studies are not extensively
available in the public domain.

Mechanism of Action

S-1360 is an HIV integrase strand transfer inhibitor (INSTI). It exerts its antiviral effect by
binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step
of viral DNA integration into the host cell's genome. This action effectively halts the HIV
replication cycle.
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Caption: Mechanism of Action of S-1360.

Clinical Development

S-1360 was the first HIV integrase inhibitor to be evaluated in human clinical trials.

Phase | Clinical Trial

A Phase | study was conducted in healthy volunteers to assess the safety, tolerability, and
pharmacokinetics of S-1360.

Study Design:
o Participants: Healthy adult volunteers.
e Design: Arandomized, placebo-controlled, dose-escalation study.

» Dosage: Multiple oral doses were administered, including 500 mg, 1000 mg, and 2000 mg
every 12 hours.

» Key Findings:

o S-1360 was generally well-tolerated.
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o The most frequently reported adverse event was headache.

o The drug was readily absorbed, with peak plasma concentrations (Tmax) occurring
between 2.25 and 3 hours after repeated dosing.

o Dose-proportional increases in AUC (area under the curve) and Cmax (maximum
concentration) were observed between the 1000 mg and 2000 mg doses.

o Plasma protein binding was high, ranging from 98.23% to 99.98%.

Phase Il Clinical Trial

Following the promising results from the Phase | study, S-1360 advanced to Phase Il clinical
trials in HIV-infected patients. However, the development of S-1360 was discontinued during
this phase in August 2003. The specific reasons for the discontinuation are not detailed in the
available public information.

Experimental Protocols

While specific, detailed experimental protocols for the studies on S-1360 are not publicly
available, this section outlines the general methodologies that would have been employed for
the key experiments cited.

In Vitro HIV Integrase Inhibition Assay

Objective: To determine the concentration of S-1360 required to inhibit the enzymatic activity of
purified HIV-1 integrase by 50% (IC50).

Methodology:

» Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA
substrate mimicking the viral DNA end is prepared and labeled (e.g., with a fluorescent or
radioactive tag).

o Reaction Mixture: The reaction is typically carried out in a microplate format. Each well
contains a buffer solution with appropriate cofactors (e.g., Mg2+ or Mn2+), the purified
integrase enzyme, and the labeled DNA substrate.
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Inhibitor Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no
inhibitor are included.

Incubation: The plate is incubated at 37°C to allow the integration reaction (strand transfer)
to occur.

Detection: The products of the integration reaction are separated from the substrate using
methods like gel electrophoresis or captured on a solid phase. The amount of product is
qguantified by measuring the signal from the label.

Data Analysis: The percentage of inhibition is calculated for each concentration of S-1360.
The IC50 value is determined by plotting the percentage of inhibition against the log of the
inhibitor concentration and fitting the data to a dose-response curve.

Prepare reaction mix:
- Purified HIV-1 Integrase
- Labeled DNA substrate
- Buffer with cofactors

G\dd serial dilutions of S-136(D
Gncubate at 37°C)

Separate reaction products

:

Quantify product formation

:

Galculate % inhibition and determine ICS(D
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Caption: In Vitro Integrase Inhibition Assay Workflow.

Cellular Antiviral Activity Assay (MTT Assay)

Objective: To determine the concentration of S-1360 that inhibits HIV-1 replication in a cell
culture by 50% (EC50) and the concentration that reduces cell viability by 50% (CC50).

Methodology:

Cell Culture: A susceptible cell line (e.g., MT-4, a human T-cell line) is cultured in appropriate
media.

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

Drug Treatment: Immediately after infection, the cells are plated in a microplate, and serial
dilutions of S-1360 are added to the wells. Control wells with no drug and uninfected cells
are included.

Incubation: The plate is incubated for a period that allows for multiple rounds of viral
replication (typically 4-5 days).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT
to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve
the formazan crystals.

Absorbance Reading: The absorbance of each well is read using a spectrophotometer at a
wavelength of approximately 570 nm.

Data Analysis:

o EC50: The absorbance values from the infected, drug-treated wells are compared to the
infected, untreated control wells to determine the percentage of protection from virus-

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1680365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

induced cell death. The EC50 is the concentration of S-1360 that protects 50% of the cells
from the cytopathic effects of the virus.

o CC50: The absorbance values from the uninfected, drug-treated wells are compared to the
uninfected, untreated control wells to determine the percentage of cytotoxicity. The CC50
is the concentration of S-1360 that reduces cell viability by 50%.

Conclusion

S-1360 was a landmark compound in the history of antiretroviral therapy development. As the
first HIV integrase inhibitor to reach clinical trials, it provided critical proof-of-concept for this
class of drugs. Although its own development was not completed, the pioneering work on S-
1360 paved the way for the subsequent successful development of other integrase inhibitors
that are now a cornerstone of modern HIV treatment regimens. The lessons learned from the
S-1360 program undoubtedly informed the strategies for discovering and developing safer and
more potent second-generation INSTIs.

» To cite this document: BenchChem. [S-1360: A Technical Overview of an Early HIV Integrase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680365#s-1360-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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